molecular formula C17H17N5O B2356493 5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine CAS No. 338965-07-4

5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine

Cat. No. B2356493
CAS RN: 338965-07-4
M. Wt: 307.357
InChI Key: GPQRSSNRWBYLCH-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine, also known as PD173074, is a small molecular inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs play a crucial role in cell growth, differentiation, and survival, making them important targets for cancer therapy. PD173074 has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit the proliferation of various cancer cells.

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Grigoryan et al. (2008) explored the synthesis of pyrimidines, including compounds structurally related to 5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine, and their antitumor properties. The research demonstrated the potential antitumor effects of these compounds, highlighting their significance in cancer research (Grigoryan et al., 2008).

Antiviral Activity

In the context of antiviral research, Hocková et al. (2003) investigated 2,4-diaminopyrimidine derivatives, which are structurally related to the compound . They found that these derivatives inhibited retrovirus replication in cell culture, suggesting potential applications in the treatment of viral infections (Hocková et al., 2003).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds, including benzodifuranyl and thiazolopyrimidines derived from substances structurally related to this compound. These compounds were found to have significant anti-inflammatory and analgesic activities, highlighting their potential therapeutic applications (Abu‐Hashem et al., 2020).

Crystallography and Molecular Recognition

Research by Rajam et al. (2017) focused on the crystalline forms of aminopyrimidine compounds, closely related to the compound , and their molecular recognition processes involving hydrogen bonding. This study contributes to understanding the structural and recognition aspects of such compounds (Rajam et al., 2017).

H1-Antihistaminic and Antimuscarinic Effects

Maggiali et al. (1988) synthesized compounds structurally akin to this compound and evaluated their inhibitory properties against histamine and acetylcholine. Their findings contribute to the understanding of the antihistaminic and antimuscarinic potential of such compounds (Maggiali et al., 1988).

Aggregation-Induced Emission

Mendigalieva et al. (2022) studied compounds including 5-(benzylidene)pyrimidine-2,4,6-triones, which are structurally related to the compound , for their spectral-luminescent properties. Their research contributes to the development of luminescent materials and fluorescent probes (Mendigalieva et al., 2022).

properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-23-12-7-5-11(6-8-12)10-13-15(18)21-17(22-16(13)19)14-4-2-3-9-20-14/h2-9H,10H2,1H3,(H4,18,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQRSSNRWBYLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)C3=CC=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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